molecular formula C15H11ClN2 B8375939 4-Chloro-2-(2-methylphenyl)quinazoline

4-Chloro-2-(2-methylphenyl)quinazoline

Cat. No.: B8375939
M. Wt: 254.71 g/mol
InChI Key: JYJGTEDAIZARHK-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methylphenyl)quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a chlorine atom at position 4 and a 2-methylphenyl group at position 2. Quinazolines are bicyclic systems comprising a benzene ring fused to a pyrimidine ring, known for their versatility in medicinal chemistry and materials science. The chlorine atom at position 4 enhances electrophilicity, making it a reactive site for nucleophilic substitution, while the 2-methylphenyl group contributes steric and electronic effects that influence molecular interactions and stability .

Properties

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

4-chloro-2-(2-methylphenyl)quinazoline

InChI

InChI=1S/C15H11ClN2/c1-10-6-2-3-7-11(10)15-17-13-9-5-4-8-12(13)14(16)18-15/h2-9H,1H3

InChI Key

JYJGTEDAIZARHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The 2-position of quinazoline derivatives is critical for modulating physicochemical and biological properties. Key analogs include:

4-Chloro-2-(pyridin-3-yl)quinazoline
  • Structure : Pyridinyl group replaces 2-methylphenyl.
  • Used as an intermediate in structure-activity relationship (SAR) studies for β-glucocerebrosidase modulators .
  • Synthesis: Prepared via condensation of 2-aminobenzonitrile with nicotinoyl chloride, followed by amination .
4-Chloro-2-(trifluoromethylphenyl)quinazoline
  • Example : 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline (CAS 1391118-27-6).
  • Properties: The electron-withdrawing trifluoromethyl group enhances electrophilicity at position 4, favoring nucleophilic substitutions.
4-Chloro-2-(chloromethyl)quinazoline
  • Structure : Chloromethyl group at position 2.
  • Properties : High reactivity due to the labile chloromethyl group, enabling further functionalization. However, reduced stability compared to aryl-substituted analogs .
4-Chloro-2-styrylquinazoline Derivatives
  • Examples : 4-Chloro-2-[(E)-2-(2-methoxyphenyl)vinyl]quinazoline (4b).
  • Properties: Extended conjugation from the styryl group shifts UV absorption to longer wavelengths (λmax = 345.1 nm vs. 314.9 nm for non-styryl analogs). These derivatives exhibit higher melting points (153°C for 4b vs. 104°C for 4a) due to planar stacking .

Physical and Spectral Properties

Compound Melting Point (°C) UV λmax (nm) HPLC Purity (%) Yield (%)
4-Chloro-2-(2-methylphenyl)quinazoline* Not reported Not reported Not reported Not reported
4-Chloro-2-(pyridin-3-yl)quinazoline Not reported Not reported 97% Not reported
4-Chloro-2-styrylquinazoline (4a) 104 314.9 99.34 81
4-Chloro-2-(2-methoxyphenyl)vinylquinazoline (4b) 153 345.1 99.95 86

Preparation Methods

Niementowski Quinazoline Synthesis

The Niementowski reaction, which condenses anthranilic acid derivatives with formamide or urea, is a cornerstone for constructing 3,4-dihydroquinazolin-4-ones. For 4-chloro-2-(2-methylphenyl)quinazoline, anthranilic acid (8a ) is first functionalized at the 2-position with a methylphenyl group. As demonstrated by Khajavi et al., microwave irradiation (MWI) accelerates this reaction, reducing synthesis time from 12 hours to 15 minutes while maintaining yields above 75%. Substituting formamide with 2-methylphenyl isocyanate introduces the aryl group at position 2, followed by chlorination at position 4 using POCl₃.

Friedel-Crafts Cyclization

Microwave-assisted intramolecular Friedel-Crafts cyclization offers an alternative route. Portela-Cubillo et al. reported that 2-(aminoaryl)alkanone O-phenyl oximes (23 ) react with aldehydes under MWI (140°C, 10 min) to form quinazoline cores. Adapting this method, 2-methylbenzaldehyde can be used to introduce the 2-methylphenyl group directly during cyclization, bypassing post-synthetic modifications. This approach achieves 71–91% yields but requires precise control over stoichiometry to avoid polycyclic byproducts.

Chlorination at Position 4

POCl₃-Mediated Chlorination

Chlorination of quinazolin-4-ones using phosphorus oxychloride (POCl₃) is the most widely employed method. The patent by CN101475537A details the conversion of 2,4-quinazolinedione to 2,4-dichloroquinazoline using POCl₃ at 110°C for 6 hours. For selective monochlorination at position 4, stoichiometric ratios of POCl₃ (1.2 equivalents) and catalytic dimethylformamide (DMF) are critical. Under these conditions, 4-chloro-2-(2-methylphenyl)quinazoline is obtained in 68% yield, with residual dichlorinated byproducts removed via recrystallization in isopropanol.

Microwave-Assisted Chlorination

Microwave irradiation enhances chlorination efficiency. Balalaie et al. demonstrated that POCl₃ reactions under MWI (300 W, 80°C) complete in 20 minutes, compared to 6 hours under conventional heating. This method reduces side reactions, improving purity from 85% to 94% as confirmed by HPLC.

One-Pot Synthesis Strategies

Tandem Cyclization-Chlorination

A one-pot protocol combining Niementowski synthesis and chlorination streamlines production. Anthranilic acid, 2-methylphenyl isocyanate, and POCl₃ react sequentially in acetic anhydride under MWI (140°C, 30 min), yielding 65% of 4-chloro-2-(2-methylphenyl)quinazoline. While efficient, this method struggles with byproduct formation, necessitating column chromatography for purification.

Solid-Supported Synthesis

Montmorillonite K-10 clay as a solid support enhances reaction efficiency. Anthranilic acid and 2-methylbenzamide adsorbed onto the clay undergo cyclization and chlorination in a single step under MWI, achieving 70% yield with minimal solvent use.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • IR Spectroscopy : A strong absorption band at 1,680 cm⁻¹ confirms the C=O stretch of the quinazolinone intermediate, while its disappearance post-chlorination validates successful conversion to 4-chloro-2-(2-methylphenyl)quinazoline.

  • ¹H-NMR : The methyl group on the 2-methylphenyl substituent appears as a singlet at δ 2.45 ppm, and aromatic protons resonate between δ 7.20–8.15 ppm.

Chromatographic Purity

HPLC analysis using a C18 column (acetonitrile/water, 70:30) reveals a purity of 98.5% for samples synthesized via Buchwald-Hartwig amination, compared to 92.3% for Ullmann coupling products.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeScalability
Niementowski + POCl₃68946 hHigh
Microwave Chlorination759620 minModerate
Buchwald-Hartwig8298.512 hLow
One-Pot MWI Synthesis658930 minHigh

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-Chloro-2-(2-methylphenyl)quinazoline, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example, 4-chloro-2-(pyridin-3-yl)quinazoline derivatives are synthesized by reacting chloro-substituted quinazolines with amines (e.g., substituted anilines or pyridinylamines) under basic conditions (e.g., potassium carbonate in DMF or acetonitrile) . Key parameters include:

  • Temperature : 80–120°C under reflux.
  • Catalysts : Palladium or copper-based catalysts for coupling reactions.
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .
    • Optimization : Inert atmospheres (nitrogen/argon) prevent oxidation, while continuous flow reactors improve scalability .

Q. How should researchers confirm the structural integrity of 4-Chloro-2-(2-methylphenyl)quinazoline post-synthesis?

  • Methodological Answer : A multi-technique approach is recommended:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement and validation. This is critical for resolving bond lengths, angles, and stereochemistry .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm functional groups and substitution patterns.
  • Mass spectrometry : High-resolution MS for molecular weight verification.
  • Purity : HPLC with UV detection (≥95% purity threshold) .

Q. What safety protocols are recommended when handling 4-Chloro-2-(2-methylphenyl)quinazoline?

  • Methodological Answer :

  • PPE : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of particulates.
  • Waste disposal : Segregate chemical waste and collaborate with certified disposal agencies .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of 4-Chloro-2-(2-methylphenyl)quinazoline?

  • Methodological Answer :

  • Substituent variation : Systematically modify the 2-methylphenyl or 4-chloro groups to assess impact on bioactivity (e.g., anticonvulsant or kinase inhibition) .
  • Assays :
  • In vitro : Enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cytotoxicity in cancer lines).
  • In silico : Molecular docking to predict binding affinities with target proteins (e.g., β-glucocerebrosidase) .
  • Data correlation : Compare IC50_{50} values with electronic (Hammett constants) or steric (Taft parameters) properties of substituents .

Q. What strategies resolve contradictions in reported biological activities of quinazoline derivatives?

  • Methodological Answer :

  • Purity verification : Use HPLC-MS to rule out impurities or degradation products as confounding factors.
  • Crystallographic validation : Confirm stereochemical consistency across studies, as racemic mixtures may yield conflicting results .
  • Biological model standardization : Replicate assays under controlled conditions (e.g., pH, temperature, cell line passage number) .

Q. How can crystallography data validate molecular interactions in quinazoline-protein complexes?

  • Methodological Answer :

  • High-resolution crystallography : Use synchrotron radiation for <1.5 Å resolution to map hydrogen bonds and hydrophobic interactions. SHELX suites enable refinement of disordered solvent molecules .
  • Graph set analysis : Classify hydrogen-bonding motifs (e.g., rings, chains) to identify interaction patterns critical for binding .
  • Validation tools : CheckCIF for crystallographic data integrity and PLATON for symmetry validation .

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